molecular formula C19H11ClN2O2S B5373134 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile

カタログ番号 B5373134
分子量: 366.8 g/mol
InChIキー: CHHGDKAIBZBPBB-VGOFMYFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BTA-EG6 and is a potent inhibitor of protein-protein interactions.

作用機序

BTA-EG6 functions as a protein-protein interaction inhibitor by binding to the hydrophobic pocket of the Max protein, which is the binding partner of c-Myc. This binding prevents the formation of the c-Myc/Max heterodimer, which is required for c-Myc-dependent transcription. Additionally, BTA-EG6 has been shown to bind to the microtubule-binding repeat domains of tau protein, preventing its aggregation and promoting its clearance.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis in cancer cells by inhibiting c-Myc-dependent transcription. Additionally, the compound has been found to reduce the levels of tau protein aggregation in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases. However, the compound has not been extensively studied for its physiological effects, and further research is needed to determine its safety and efficacy in vivo.

実験室実験の利点と制限

BTA-EG6 is a potent and selective inhibitor of protein-protein interactions, making it a valuable tool compound for the discovery of novel protein-protein interaction inhibitors. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the compound has not been extensively studied for its toxicity, and caution should be taken when handling the compound.

将来の方向性

There are several potential future directions for the study of BTA-EG6. One direction is the development of BTA-EG6 derivatives with improved solubility and pharmacokinetic properties for in vivo studies. Another direction is the investigation of the compound's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the compound could be used as a tool compound for the discovery of novel protein-protein interaction inhibitors.

合成法

The synthesis of BTA-EG6 involves the reaction of 2-chloro-3-(2-chlorophenyl)acrylonitrile with 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction yields BTA-EG6 as a white solid with a purity of over 95%.

科学的研究の応用

BTA-EG6 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of c-Myc-dependent transcription and the induction of apoptosis in cancer cells. BTA-EG6 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Additionally, BTA-EG6 has been used as a tool compound for the discovery of novel protein-protein interaction inhibitors.

特性

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O2S/c20-15-4-2-1-3-12(15)7-14(9-21)19-22-16(10-25-19)13-5-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHGDKAIBZBPBB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。